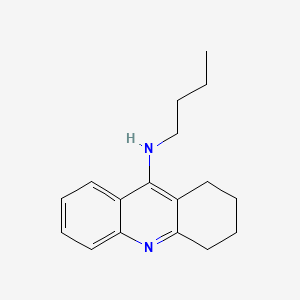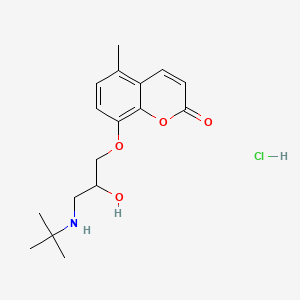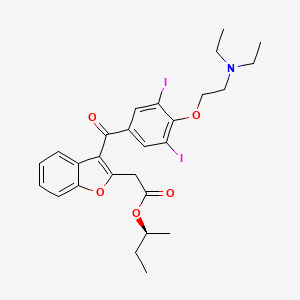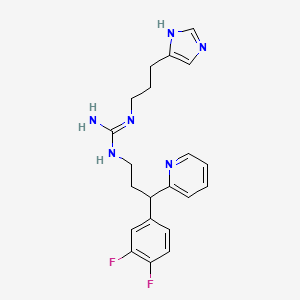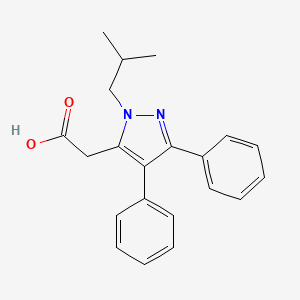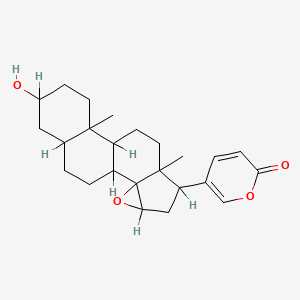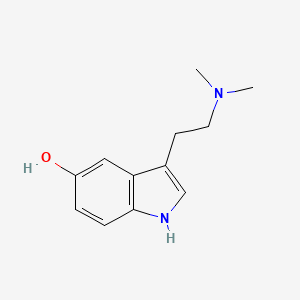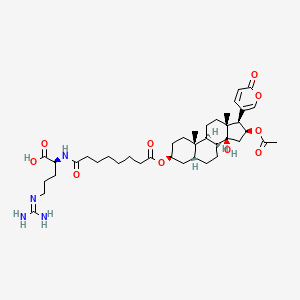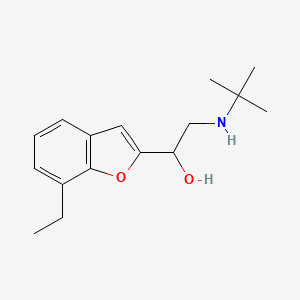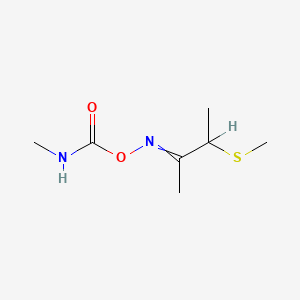
Butocarboxim
Descripción general
Descripción
Butocarboxim is a carbamate insecticide known for its effectiveness in controlling a variety of pests. It is a structural isomer of aldicarb and belongs to the class of oxime carbamates . The compound is characterized by its chemical formula C7H14N2O2S and a molar mass of 190.26 g/mol . This compound is used in agriculture to protect crops from sucking and chewing pests such as aphids, thrips, mealybugs, whiteflies, and spider mites .
Aplicaciones Científicas De Investigación
Butocarboxim has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Butocarboxim is primarily a cholinesterase or acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase plays a crucial role in nerve function, as it is responsible for the breakdown of acetylcholine, a neurotransmitter that carries signals across nerve synapses .
Mode of Action
This compound, like other carbamate pesticides, operates by forming unstable complexes with cholinesterases through the carbamoylation of the active sites of the enzymes . This action inhibits the function of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nerves and muscles . This inhibition is reversible .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal function of this pathway, leading to an excess of acetylcholine. This excess can cause a range of effects, from muscle contractions to respiratory failure, depending on the level of exposure .
Pharmacokinetics
As a carbamate pesticide, it is known to be highly soluble in water , which can influence its absorption and distribution. It is also highly volatile , which may affect its metabolism and excretion
Result of Action
The primary result of this compound’s action is the inhibition of acetylcholinesterase, leading to an overstimulation of the nerves and muscles due to an excess of acetylcholine . This can result in a range of symptoms, from muscle contractions to respiratory failure, depending on the level of exposure .
Action Environment
This compound is highly soluble in water and highly volatile . It may be persistent in water bodies . It is also highly toxic to birds and moderately toxic to most aquatic life . These environmental factors can influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
Butocarboxim’s poisoning mechanism is through the inhibition of the activities of important proteins such as acetylcholinesterase . A new hapten of this compound was designed and synthesized, and a highly affinitive and selective monoclonal antibody (mAb) against this compound was produced .
Cellular Effects
Given its mechanism of action, it likely disrupts normal cellular function by inhibiting acetylcholinesterase .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . This enzyme is crucial for nerve function, and its inhibition can lead to a variety of neurological symptoms.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been detected in crops using High-Performance Liquid Chromatography (HPLC) equipped with a post-column derivatization system and a fluorescence detector .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butocarboxim can be synthesized through a series of chemical reactions involving the formation of oxime and carbamate groups. The synthesis typically starts with the preparation of 3-(methylthio)butan-2-one, which is then converted to its oxime derivative. This oxime is subsequently reacted with methyl isocyanate to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency. The process involves the extraction of this compound from samples with acetone, followed by concentration and partitioning with n-hexane. The aqueous phase is then collected and extracted with dichloromethane before being purified using an aminopropyl cartridge .
Análisis De Reacciones Químicas
Types of Reactions
Butocarboxim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oxime derivatives .
Comparación Con Compuestos Similares
Butocarboxim is often compared with other carbamate insecticides such as aldicarb, carbaryl, and methomyl. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural isomerism and its relatively lower toxicity to mammals compared to aldicarb . The similar compounds include:
Aldicarb: A highly toxic carbamate insecticide.
Carbaryl: Widely used in gardens and agriculture with relatively low mammalian toxicity.
Methomyl: Known for its high toxicity and rapid action against pests.
This compound’s unique properties and applications make it a valuable compound in both agricultural and scientific research contexts.
Propiedades
| Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. /Carbamate Pesticides/ | |
Número CAS |
34681-10-2 |
Fórmula molecular |
C7H14N2O2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
[(Z)-3-methylsulfanylbutan-2-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5- |
Clave InChI |
SFNPDDSJBGRXLW-UITAMQMPSA-N |
SMILES |
CC(C(=NOC(=O)NC)C)SC |
SMILES isomérico |
CC(/C(=N\OC(=O)NC)/C)SC |
SMILES canónico |
CC(C(=NOC(=O)NC)C)SC |
Apariencia |
Solid powder |
Color/Form |
Pale brown, viscous liquid (tech.). Crystalline at lower temperatures. /Technical butocarboxim/ |
Densidad |
1.12 (20 °C) |
melting_point |
37 °C ((E)- isomer); ((Z)- isomer is an oil at room temperature) |
| 34681-10-2 | |
Descripción física |
Pale brown liquid (technical product); (E)- isomer: mp = 37 deg C; (Z)- isomer: liquid at room temperature; [HSDB] Nearly colorless liquid (partially crystallized); mp = 34-37 deg C; [INCHEM JMPR] Colorless solid; mp = 32-37 deg C; [MSDSonline] |
Pictogramas |
Flammable; Acute Toxic; Irritant; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
Stable at pH 5-7 (up to 50 °C), but hydrolysed by strong acids and alkalis. Stable to sunlight and oxygen. Thermally stable up to 100 °C. |
Solubilidad |
Soluble in most organic solvents. Completely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/l) and carbon tetrachloride. In water, 35 g/l @ 20 °C |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Butocarboxim; CO 755; Drawin 755; |
Presión de vapor |
0.0000795 [mmHg] 7.95X10-5 mm Hg @ 20 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



